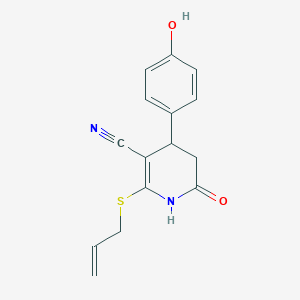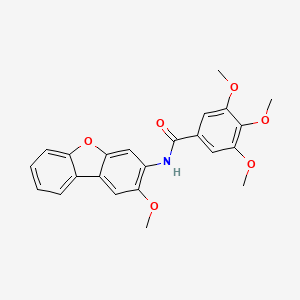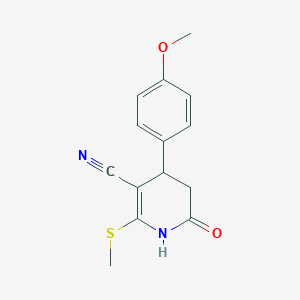![molecular formula C17H9BrN2O5S2 B11689876 (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689876.png)
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrofenil)-2-tioxo-1,3-tiazolidin-4-ona es una molécula orgánica compleja caracterizada por sus características estructurales únicas. Contiene un núcleo de tiazolidinona, una porción de benzodioxol brominada y un grupo nitrofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrofenil)-2-tioxo-1,3-tiazolidin-4-ona típicamente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen 6-bromo-1,3-benzodioxol, 4-nitrobenzaldehído y tiosemicarbazida. Los pasos clave en la síntesis pueden incluir:
Reacción de condensación: El paso inicial involucra la condensación de 6-bromo-1,3-benzodioxol con 4-nitrobenzaldehído en presencia de una base para formar una base de Schiff intermedia.
Ciclización: La base de Schiff se somete a ciclización con tiosemicarbazida en condiciones ácidas para formar el anillo de tiazolidinona.
Purificación: El producto final se purifica utilizando técnicas de recristalización o cromatografía para obtener el compuesto deseado en alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para escalar la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrofenil)-2-tioxo-1,3-tiazolidin-4-ona: puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los sulfoxidos o sulfones correspondientes.
Reducción: Las reacciones de reducción que utilizan agentes como el borohidruro de sodio o el hidruro de litio y aluminio pueden reducir el grupo nitro a una amina.
Sustitución: El átomo de bromo en la porción de benzodioxol se puede sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en disolventes acuosos u orgánicos a temperaturas elevadas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; las reacciones generalmente se realizan en disolventes anhidros como etanol o tetrahidrofurano.
Sustitución: Nucleófilos como aminas o tioles; las reacciones pueden requerir catalizadores o condiciones específicas como temperaturas elevadas o irradiación de microondas.
Productos principales
Oxidación: Sulfoxidos o sulfones.
Reducción: Aminas.
Sustitución: Derivados de benzodioxol sustituidos.
Aplicaciones Científicas De Investigación
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrofenil)-2-tioxo-1,3-tiazolidin-4-ona: tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se investiga por su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio. Su estructura única le permite interactuar con varios objetivos biológicos.
Ciencia de materiales: Las propiedades electrónicas del compuesto lo convierten en un candidato para su uso en electrónica orgánica, como diodos orgánicos emisores de luz (OLED) y fotovoltaica orgánica (OPV).
Biología química: Se utiliza como sonda para estudiar mecanismos enzimáticos e interacciones proteína-ligando debido a su capacidad para formar complejos estables con macromoléculas biológicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrofenil)-2-tioxo-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad. Por ejemplo, puede inhibir enzimas bacterianas, lo que lleva a efectos antimicrobianos, o interactuar con receptores de células cancerosas, induciendo la apoptosis. Las vías y los objetivos moleculares exactos dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidin-6-carboxilato
- 2-Fluorodescloroquetamina
Singularidad
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrofenil)-2-tioxo-1,3-tiazolidin-4-ona: es único debido a su combinación de una porción de benzodioxol brominada y un grupo nitrofenilo, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad le permite interactuar con un conjunto diferente de objetivos biológicos en comparación con compuestos similares, lo que lo hace valioso para aplicaciones específicas en química medicinal y ciencia de materiales.
Propiedades
Fórmula molecular |
C17H9BrN2O5S2 |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9BrN2O5S2/c18-12-7-14-13(24-8-25-14)5-9(12)6-15-16(21)19(17(26)27-15)10-1-3-11(4-2-10)20(22)23/h1-7H,8H2/b15-6- |
Clave InChI |
CAIBDSCUFVMHPZ-UUASQNMZSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-])Br |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B11689793.png)
![(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689795.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11689809.png)
![Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B11689816.png)
![Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11689819.png)



![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11689837.png)
![6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689851.png)
![5-({2-[(4-Chlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11689852.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11689874.png)
![2-[(2-bromo-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11689884.png)
